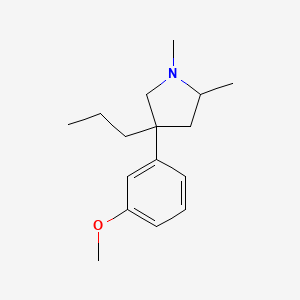
1-(2-Chlorobenzyl)-1-methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a chlorobenzyl group attached to a methylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1-methylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+Methylhydrazine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorobenzyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydrazones or azines.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Chlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl group can facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Similar Compounds:
1-(2-Bromobenzyl)-1-methylhydrazine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorobenzyl)-1-methylhydrazine: Contains a fluorine atom in place of chlorine.
1-(2-Methylbenzyl)-1-methylhydrazine: Features a methyl group instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to participate in halogen bonding, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,10H2,1H3 |
Clave InChI |
LGLNPRCLOOTMFE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)






